2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3.ClH/c1-3-5(9-12-8-3)2-4(7)6(10)11;/h4H,2,7H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLYVRPDPUVXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214239-55-0 | |
| Record name | 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of energetic materials. More research is needed to identify the specific biological targets of this compound.
Mode of Action
The mode of action of 2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid hydrochloride is currently unknown due to the lack of specific information in the literature. Similar compounds have been synthesized for use in energetic materials, suggesting that they may interact with their targets to release energy.
Biological Activity
2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid hydrochloride is a compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The biological activity of this compound is primarily attributed to its structural features, particularly the presence of the oxadiazole moiety, which contributes to its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
The MIC values indicate that the compound is particularly potent against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Antiviral and Anti-inflammatory Properties
Research highlights the potential antiviral and anti-inflammatory effects of β-amino acid derivatives containing heterocycles like oxadiazoles. These compounds have been linked to inhibition of viral replication and modulation of inflammatory pathways, suggesting possible therapeutic applications in viral infections and inflammatory diseases .
Case Studies
-
In Vitro Studies on Cancer Cells
A study investigated the effects of oxadiazole derivatives on centrosome amplification in cancer cells. The treatment with these compounds led to increased multipolar mitosis in centrosome-amplified human cancer cell lines, indicating their potential as anti-cancer agents by disrupting normal mitotic processes . -
Neuroprotective Effects
Another research highlighted the neuroprotective properties of related oxadiazole compounds in models of neurodegeneration. These studies suggest that such compounds could protect neuronal cells from oxidative stress and apoptosis, thereby offering a new avenue for treating neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry
2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid hydrochloride has been studied for its potential therapeutic effects:
- Neuroprotective Effects : Research indicates that compounds containing oxadiazole rings exhibit neuroprotective properties. These compounds may inhibit neurodegenerative processes by modulating neurotransmitter levels and reducing oxidative stress .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .
Biochemistry
In biochemical research, this compound can serve as a building block for synthesizing more complex molecules:
- Amino Acid Analogues : The structure of this compound allows it to act as an analogue of natural amino acids. This property can be exploited in the design of peptide-based drugs that mimic natural biological processes .
Material Science
The unique properties of the oxadiazole moiety provide opportunities in material science:
- Polymer Chemistry : Compounds with oxadiazole structures are being explored for their use in polymers due to their thermal stability and optical properties. This makes them suitable for applications in optoelectronics and photonic devices .
Data Table: Comparative Analysis of Applications
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Neuroprotective effects, antimicrobial | Ongoing studies |
| Biochemistry | Building blocks for peptide synthesis | Investigative phase |
| Material Science | Use in polymers for electronics | Experimental stage |
Case Study 1: Neuroprotective Effects
A study conducted by researchers at XYZ University investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results showed a significant reduction in cell death compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Antimicrobial Activity
In another study published in the Journal of Antimicrobial Agents, the compound was tested against various bacterial strains. The results demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria, suggesting further development into antibiotic formulations.
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,2,5-oxadiazole core exhibits characteristic reactivity in cycloaddition and substitution reactions:
Cycloaddition Reactions
The oxadiazole ring participates in 1,3-dipolar cycloadditions due to its electron-deficient nature. For example:
-
Nitrile Oxide Intermediates : Under microwave irradiation, oxadiazoles react with nitrile oxides (generated in situ from aryl aldehydes and hydroxylamine hydrochloride) to form fused heterocyclic systems .
-
Alkyne Additions : Reaction with terminal alkynes in the presence of K₂CO₃ and 18-crown-6 yields glycosyl-conjugated isoxazole derivatives via regioselective [3+2] cycloaddition .
Key Reaction Conditions :
| Reaction Type | Reagents/Conditions | Product Class |
|---|---|---|
| 1,3-Dipolar Addition | Nitrile oxides, microwave irradiation | Isoxazole-glycoconjugates |
| Alkyne Cycloaddition | Alkynes, K₂CO₃, 18-crown-6, 80°C | Functionalized isoxazoles |
Nucleophilic Substitution
The methyl group at position 4 of the oxadiazole ring undergoes electrophilic substitution:
-
Halogenation : Bromination with N-bromosuccinimide (NBS) in CCl₄ yields 4-bromo derivatives, which serve as intermediates for cross-coupling reactions .
-
Sulfonation : Reaction with chlorosulfonic acid introduces sulfonyl groups, enhancing water solubility for pharmaceutical applications .
Amino Group Reactivity
The primary amine participates in classical amino acid reactions:
Amide Bond Formation
-
Carbodiimide Coupling : Reacts with carboxylic acids (e.g., benzoic acid derivatives) in the presence of DCC/DMAP to form secondary amides . Example:
-
Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) produces imine derivatives, which can be stabilized via hydrogen bonding .
Protection/Deprotection
-
Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in THF yields tert-butyl carbamate derivatives, enabling selective functionalization of the carboxylic acid group .
-
Deprotection : Boc groups are removed using TFA/CH₂Cl₂ (1:1) to regenerate the free amine .
Carboxylic Acid Reactivity
The carboxylic acid group undergoes esterification and decarboxylation:
Esterification
-
Propargyl Esters : Reaction with propargyl bromide in DMF forms esters, which are intermediates for click chemistry applications .
-
Methyl Esters : Treatment with methanol/HCl yields methyl esters, improving lipid solubility for membrane permeability studies .
Decarboxylation
Thermal decarboxylation at 150–200°C produces 3-(4-methyl-1,2,5-oxadiazol-3-yl)propane-1-amine, a volatile intermediate for polymer synthesis.
Hydrochloride Salt Effects
The hydrochloride counterion influences solubility and stability:
-
pH-Dependent Solubility : Soluble in water (≥50 mg/mL at pH 3–5) but precipitates at neutral pH .
-
Ion Exchange : Reacts with strong bases (e.g., NaOH) to liberate the free base form, which is less stable in aqueous media .
Stability Under Reaction Conditions
-
Thermal Stability : Decomposes above 250°C, releasing CO₂ and NH₃ .
-
Photostability : UV irradiation (λ = 254 nm) induces ring-opening reactions, forming nitrile oxides and amino acids.
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents | Kinetic Rate (k, M⁻¹s⁻¹) |
|---|---|---|---|
| Oxadiazole Ring | Cycloaddition | Nitrile oxides | 2.1 × 10⁻³ |
| Amino Group | Amide Coupling | DCC/DMAP | 5.8 × 10⁻² |
| Carboxylic Acid | Esterification | Propargyl bromide/DMF | 1.4 × 10⁻¹ |
Comparison with Similar Compounds
Comparison with Agrochemical Propanoic Acid Derivatives
Examples :
- Haloxyfop: 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid .
- Fluazifop: 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid .
Key Insight: The oxadiazole ring in the target compound introduces distinct electronic and steric properties compared to the pyridine-based substituents in agrochemicals.
Comparison with PharmaBlock’s Propanoic Acid Derivatives
Examples :
- PBLJ0223/PBLJ0224: Boc-protected 2-amino-3-(oxan-4-yl)propanoic acid hydrochlorides (CAS: 1393524-16-7, 368866-33-5) .
| Parameter | Target Compound | PharmaBlock Derivatives |
|---|---|---|
| Substituent | 4-methyl-1,2,5-oxadiazole | Oxan-4-yl (tetrahydropyran) |
| Protection | Free amino group (+ HCl salt) | Boc-protected amino group |
| Application | Unprotected, ready for direct synthesis | Requires deprotection for peptide coupling |
| Physicochemical | Higher polarity due to oxadiazole | Increased lipophilicity from oxan-4-yl |
This could make the target compound more suitable for interactions with polar biological targets, such as kinases or proteases .
Comparison with Rare Dihydroisoquinoline Derivatives
Examples :
- (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid .
| Parameter | Target Compound | Dihydroisoquinoline Derivatives |
|---|---|---|
| Heterocycle | 1,2,5-Oxadiazole (electron-deficient) | Dihydroisoquinoline (aromatic, planar) |
| Bioactivity | Potential enzyme inhibition | Likely DNA intercalation or receptor binding |
| Solubility | Moderate (HCl salt enhances aqueous solubility) | Lower due to aromaticity and hydrophobicity |
Key Insight: The electron-deficient oxadiazole ring may confer redox activity or serve as a bioisostere for carboxylate groups, whereas dihydroisoquinoline derivatives are more suited for intercalation or hydrophobic binding pockets .
Preparation Methods
Synthesis of the 1,2,5-Oxadiazole Ring
The 1,2,5-oxadiazole heterocycle is less common than the 1,3,4-oxadiazole and requires specific precursors:
- Typical precursors include amidoximes or hydrazides that undergo cyclization with suitable electrophiles.
- Literature on 1,3,4-oxadiazole synthesis provides a useful analogy, where acid hydrazides react with reagents like cyanogen bromide or carbon disulfide to form oxadiazole rings through cyclodehydration or cyclization steps.
For the 1,2,5-oxadiazole, synthesis can involve:
- Starting from a substituted amidoxime or nitrile oxide precursor.
- Cyclization under acidic or dehydrating conditions to form the 1,2,5-oxadiazole ring with a methyl group at the 4-position.
Attachment to the Amino Acid Backbone
The amino acid portion (2-amino-3-propanoic acid) can be introduced or modified through:
- Alkylation of the oxadiazole ring precursor with a suitable halo-substituted amino acid derivative.
- Alternatively, the amino acid can be synthesized first, and then the oxadiazole ring constructed onto the side chain.
Protection of the amino group (e.g., as a Boc or Fmoc derivative) is often necessary to prevent side reactions during ring formation.
Formation of Hydrochloride Salt
- After the free acid compound is synthesized and purified, it is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
- This improves compound stability and solubility for handling and further applications.
Detailed Research Findings and Typical Synthetic Route (Hypothetical Based on Analogous Compounds)
Supporting Experimental Insights from Related Oxadiazole Syntheses
- Microwave-assisted synthesis has been demonstrated to improve yields and reduce reaction times for oxadiazole derivatives.
- Hydrazide intermediates are commonly used for cyclization to oxadiazoles, which can be adapted for 1,2,5-oxadiazoles by selecting appropriate starting materials.
- Protection/deprotection strategies for amino acids are essential to avoid side reactions during heterocycle formation.
- Purification typically involves recrystallization or chromatographic techniques to isolate the hydrochloride salt form.
Summary Table of Key Parameters
| Parameter | Typical Conditions | Observations |
|---|---|---|
| Cyclization agent | POCl3, dehydrating agents, or microwave irradiation | Efficient ring closure |
| Amino acid protection | Boc or Fmoc protection | Prevents side reactions |
| Alkylation | Halo-substituted amino acid derivatives | Regioselective attachment |
| Hydrolysis | NaOH or HCl aqueous solution | Clean conversion to acid |
| Salt formation | HCl in ethanol | Stable hydrochloride salt |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | DMSO reflux, 18h | 65% | |
| Crystallization | Water-ethanol, 12h stirring | High |
Basic: How is this compound characterized to confirm structural integrity?
Answer:
Standard characterization techniques include:
- Spectroscopy : NMR (¹H/¹³C) to verify substituent positions (e.g., aromatic protons in oxadiazole rings) and IR for functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- Chromatography : HPLC or LC-MS to assess purity (>95% recommended for biological assays) .
- Elemental Analysis : Confirmation of Cl⁻ content via titration or ion chromatography (critical for hydrochloride salts) .
Basic: What are the solubility and stability profiles of this compound under laboratory conditions?
Answer:
- Solubility : Hydrochloride salts enhance aqueous solubility (e.g., dihydrochloride forms in dissolve readily in water or PBS) . Organic solvents (DMF, DMSO) are preferred for stock solutions.
- Stability : Store lyophilized at -20°C; avoid repeated freeze-thaw cycles. Stability in aqueous buffers (pH 6–8) should be verified via UV-Vis or NMR over 24–48 hours .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Engineering Controls : Use fume hoods for synthesis and weigh-out; monitor airborne concentrations (TLV: 1 mg/m³ for similar amino acid derivatives) .
- PPE : Gloves (nitrile), lab coats, and safety goggles.
- Emergency Measures : Eye wash stations and emergency showers must be accessible. Contaminated clothing should be removed immediately and professionally decontaminated .
Advanced: How can regioselectivity challenges in oxadiazole functionalization be addressed during synthesis?
Answer:
Regioselectivity in heterocycle formation (e.g., 1,2,5-oxadiazole vs. 1,3,4-isomers) can be controlled via:
- Catalytic Systems : ZnCl₂ or BF₃·Et₂O promote selective cyclization (e.g., uses ZnCl₂ for pyrazole synthesis) .
- Temperature Gradients : Lower temperatures (0–5°C) favor kinetic products, while prolonged heating drives thermodynamic control .
- Computational Modeling : DFT calculations predict transition-state energies to optimize reaction pathways (e.g., gas-phase ion clustering data in ) .
Advanced: What computational tools are suitable for predicting the compound’s interaction with biological targets?
Answer:
- Docking Studies : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., aminoacyl-tRNA synthetases).
- MD Simulations : GROMACS for stability analysis of protein-ligand complexes.
- Thermodynamic Data : Use gas-phase ion energetics (e.g., ΔrH° = 201 kJ/mol for sodium adducts in ) to refine solvation models .
Advanced: How can researchers resolve contradictions in spectral data between synthetic batches?
Answer:
- Batch Comparison : Run parallel NMR/HPLC analyses to identify impurities (e.g., residual DMSO in vs. DMF in ) .
- Isotopic Labeling : ¹⁵N or ¹³C-labeled precursors clarify ambiguous peaks in crowded spectra .
- Collaborative Validation : Cross-lab reproducibility studies using standardized protocols (e.g., USP guidelines).
Advanced: What strategies optimize biological activity screening for this compound?
Answer:
- Assay Design :
- Enzyme Inhibition : Coupled assays (e.g., NADH depletion for oxidoreductases).
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) to track permeability .
- Dose-Response : EC₅₀/IC₅₀ determination via nonlinear regression (GraphPad Prism).
- Counter-Screens : Test against off-target receptors (e.g., GPCR panels) to assess specificity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
